molecular formula C17H14FNO2 B2488595 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 115653-72-0

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2488595
CAS No.: 115653-72-0
M. Wt: 283.302
InChI Key: DRDDVACKIADGDI-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a dihydropyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the desired pyrrolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives with different substituents on the aromatic rings, such as:

  • 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-methylphenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other pyrrolone derivatives

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-21-16-8-6-15(7-9-16)19-11-13(10-17(19)20)12-2-4-14(18)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDVACKIADGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Anisidine (1793 g, 14.6 mol) and ethyl 4-bromo-3-(4-fluorophenyl)-2-butenoate (1393 g, 4.9 mol) are combined in ethanol (6 L), and the mixture is stirred for 24 hr. The precipitate which forms is collected by filtration, washed with ethanol, and dried under vacuum for 24 hr at 60° C. to give the title compound.
Quantity
1793 g
Type
reactant
Reaction Step One
Name
ethyl 4-bromo-3-(4-fluorophenyl)-2-butenoate
Quantity
1393 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three

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